Dapsone, methyluracil drug combination
Description
Historical Context of Dapsone (B1669823) Research and its Therapeutic Foundations
Dapsone (4,4'-diaminodiphenyl sulfone) was first synthesized in 1908. bohrium.com Its journey into therapeutic use began in 1937, when its antimicrobial properties were discovered within the broader context of sulfonamide research. bohrium.com This discovery positioned Dapsone as a significant agent in the fight against infectious diseases.
The primary therapeutic breakthrough for Dapsone came in the 1940s with its successful application in the treatment of leprosy (Hansen's disease), caused by Mycobacterium leprae. drugbank.com It became a cornerstone of leprosy treatment and was a principal drug in the multidrug therapy regimen recommended by the World Health Organization. drugbank.com
Beyond its antibacterial effects, researchers later uncovered Dapsone's potent anti-inflammatory and immunomodulatory properties. patsnap.comnih.gov This dual functionality was not the result of systematic design but rather of clinical observation and further scientific investigation. nih.gov Its ability to modulate neutrophil and eosinophil activity has led to its use in a variety of non-infectious, inflammatory dermatological conditions, such as dermatitis herpetiformis. patsnap.comnih.gov Dapsone's anti-inflammatory mechanism is complex, involving the inhibition of the myeloperoxidase-H2O2-halide system in neutrophils, which reduces the production of potent oxidants that cause tissue damage during inflammation. wikipedia.org It also interferes with the synthesis of dihydrofolic acid in bacteria, which accounts for its antibiotic effect. patsnap.com
Historical Context of Methyluracil Research and its Biological Significance
Methyluracil, specifically 6-methyluracil (B20015), is a pyrimidine (B1678525) derivative that has been a subject of research for its biological activities, particularly in tissue repair and regeneration. nih.gov As a synthetic analogue of uracil (B121893), a fundamental component of ribonucleic acid (RNA), its biological significance is linked to cellular metabolism and proliferation. nih.gov
Research has indicated that 6-methyluracil can stimulate the healing of wounds. nih.govresearchgate.net Studies on thermal burns in animal models have shown that it can accelerate the healing process. nih.gov The proposed mechanism for this therapeutic effect involves its ability to regulate lipid peroxidation processes. nih.gov Further experimental studies have demonstrated that ophthalmic drug films containing methyluracil can promote the epithelialization of corneal erosions, suggesting it enhances cell growth and regeneration in damaged tissues. igb.ru
In addition to its regenerative capabilities, methyluracil has been noted for its anti-inflammatory effects. researchgate.net Ointments containing methyluracil as an active ingredient are described as stimulating regeneration, accelerating wound healing, and possessing an anti-inflammatory effect that reduces microcirculation disorders and swelling at the site of inflammation. researchgate.net Its role as an immunologic adjuvant has also been recognized, indicating it can modulate the immune response. nih.gov
Rationale and Conceptualization for the Dapsone-Methyluracil Combination in Scientific Inquiry
While extensive research on a formal Dapsone-Methyluracil combination is not widely published, the rationale for its conceptualization in scientific inquiry can be inferred from the individual properties of the two compounds. A PubChem entry exists for a "Dapsone, methyluracil drug combination," identified as a 2:1 compound of methyluracil and dapsone, suggesting some level of chemical or pharmaceutical interest in this pairing. nih.gov
The theoretical basis for combining these agents lies in the potential for synergistic or additive effects, a common goal in dermatology and the treatment of complex inflammatory conditions. jddonline.comnih.gov Dapsone offers potent, systemic anti-inflammatory and immunomodulatory activity by targeting neutrophil-mediated inflammation. rheumaderm-society.org However, chronic inflammatory conditions often involve significant tissue damage that requires active repair.
This is where Methyluracil's properties become complementary. Its demonstrated capacity to promote wound healing, stimulate cellular regeneration, and exert local anti-inflammatory effects could address the tissue repair phase of a pathological process. nih.govresearchgate.net Therefore, a combination could theoretically tackle both the inflammatory cascade (via Dapsone) and the subsequent need for tissue regeneration (via Methyluracil). This dual-pronged approach aligns with modern therapeutic strategies for chronic inflammatory diseases, where managing inflammation and promoting healing are concurrent objectives. The inquiry into such a combination would seek to determine if the combined action is more effective than either agent alone.
Evolution of Research Paradigms for Multi-Compound Pharmaceutical Systems
The investigation of a Dapsone-Methyluracil combination fits within the broader evolution of pharmaceutical research away from the "one drug, one target" paradigm towards polypharmacology. nih.gov Polypharmacology is the concept of using a single drug that acts on multiple targets or, more broadly, using multiple drugs in combination to achieve a therapeutic effect. nih.gov This approach is particularly relevant for complex, multifactorial diseases where modulating a single pathway may be insufficient. nih.gov
Historically, drug discovery focused on identifying highly specific molecules. However, retrospective analysis has shown that many successful drugs are, in fact, polypharmacological. nih.gov The deliberate design and investigation of multi-compound systems or multi-target drugs is now a growing field. nih.gov Combination therapies are standard in fields like oncology and are increasingly explored in dermatology to enhance efficacy, reduce side effects by allowing for lower doses of individual components, and minimize the development of drug resistance. jddonline.com
The conceptualization of a Dapsone-Methyluracil system is an example of this evolving paradigm. It represents a hypothesis-driven approach to combination therapy, where the known mechanisms of two distinct molecules are proposed to work in concert to produce a superior therapeutic outcome. This aligns with a more holistic or systems-level view of disease, where treatment aims to modulate multiple aspects of the pathophysiology simultaneously. nih.gov
Detailed Research Findings
While direct comparative studies of a Dapsone-Methyluracil combination are limited in publicly available literature, the individual research findings for each compound provide the basis for their potential combined use.
Dapsone Research Data
| Research Area | Key Findings |
| Antimicrobial Mechanism | Inhibits dihydrofolic acid synthesis in susceptible bacteria, such as M. leprae. patsnap.com |
| Anti-inflammatory Mechanism | Inhibits the myeloperoxidase-H2O2-halide system in neutrophils, reducing the production of reactive oxygen species and inflammatory mediators. patsnap.comwikipedia.org It can also inhibit the release of cytokines like IL-8. mhmedical.com |
| Dermatological Applications | Effective in treating neutrophilic and eosinophilic dermatoses like dermatitis herpetiformis and erythema elevatum diutinum. mhmedical.com Can be used as a corticosteroid-sparing agent. mhmedical.com |
| In Vitro Studies | Inhibits neutrophil chemotaxis and adherence to immunoglobulins. nih.govmhmedical.com |
Methyluracil (6-Methyluracil) Research Data
| Research Area | Key Findings |
| Wound Healing | Accelerates the healing of thermal burn wounds in animal models. nih.gov Promotes epithelialization of corneal erosions. igb.ru |
| Mechanism of Action | Believed to regulate lipid peroxidation processes, contributing to its therapeutic effect in wound healing. nih.gov Stimulates cellular regeneration processes. researchgate.net |
| Anti-inflammatory Properties | Exhibits anti-inflammatory effects, reducing swelling and microcirculation disturbances at the site of inflammation. researchgate.net |
| Pharmaceutical Formulations | Used as an active ingredient in ointments for wound healing. researchgate.net |
Structure
2D Structure
Properties
CAS No. |
69422-71-5 |
|---|---|
Molecular Formula |
C22H24N6O6S |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonylaniline;6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2S.2C5H6N2O2/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;2*1-3-2-4(8)7-5(9)6-3/h1-8H,13-14H2;2*2H,1H3,(H2,6,7,8,9) |
InChI Key |
RAARKLPQIHZSSB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=O)N1.CC1=CC(=O)NC(=O)N1.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1.CC1=CC(=O)NC(=O)N1.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
Other CAS No. |
69422-71-5 |
Synonyms |
dapsone - methyluracil dapsone, methyluracil drug combination dimocifon dimocifone dimotsifon methyluracil-dapsone (2:1) compd |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
Dapsone's Mechanisms at the Molecular and Subcellular Levels
Dapsone's efficacy stems from its ability to interfere with microbial metabolic pathways and modulate the host's inflammatory response. These actions are a result of direct interactions with specific enzymes and alterations in the function of various immune cells.
Dapsone (B1669823) functions as a bacteriostatic antibiotic by targeting the bacterial folic acid synthesis pathway. picmonic.comnih.gov Structurally similar to para-aminobenzoic acid (PABA), dapsone acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase. picmonic.comdrugbank.commhmedical.com This enzyme is crucial for the conversion of PABA into dihydrofolic acid, a precursor for folic acid. By blocking this step, dapsone effectively halts the production of folic acid, which is essential for the synthesis of nucleic acids and subsequent bacterial replication. wikipedia.orgpatsnap.com This mechanism is particularly effective against microorganisms that must synthesize their own folic acid, such as Mycobacterium leprae. nih.govfda.gov
Table 1: Dapsone's Action on the Folate Pathway
| Target Enzyme | Substrate Analog | Effect | Consequence for Bacteria |
|---|---|---|---|
| Dihydropteroate Synthase | Para-aminobenzoic acid (PABA) | Competitive Inhibition | Disruption of dihydrofolic acid synthesis |
| Inhibition of nucleic acid synthesis |
Beyond its antimicrobial properties, dapsone possesses significant anti-inflammatory effects, which are central to its use in a variety of dermatological and other inflammatory conditions. mhmedical.comnih.gov These effects are primarily achieved through the modulation of leukocyte functions.
A key anti-inflammatory mechanism of dapsone is the inhibition of the myeloperoxidase (MPO) enzyme found within the azurophilic granules of neutrophils and lysosomes of monocytes. nih.govmhmedical.com MPO is a critical component of the neutrophil respiratory burst, catalyzing the conversion of hydrogen peroxide (H₂O₂) and halide ions into highly reactive and cytotoxic hypochlorous acid (HOCl). wikipedia.orgmhmedical.com Dapsone inhibits this system, thereby reducing the production of these damaging oxidants and protecting host tissues from injury during inflammatory responses. nih.govwikipedia.org The drug arrests myeloperoxidase in an inactive intermediate state, leading to a reversible inhibition of the enzyme. wikipedia.org
Table 2: Dapsone's Inhibition of the Myeloperoxidase System
| Enzyme | System Component | Dapsone's Effect | Outcome |
|---|---|---|---|
| Myeloperoxidase (MPO) | Hydrogen Peroxide (H₂O₂) | Inhibition of conversion to hypochlorous acid (HOCl) | Reduced production of potent oxidants |
Dapsone has been demonstrated to interfere with the movement of neutrophils to sites of inflammation. mhmedical.commdpi.com It inhibits neutrophil chemotaxis, the directed migration of neutrophils in response to chemical signals such as the chemoattractant F-met-leu-phe and leukotriene B4 (LTB4). mhmedical.com This is achieved, in part, by suppressing integrin-mediated adherence of neutrophils, a crucial step for their migration out of blood vessels and into tissues. nih.govnih.gov Dapsone has been shown to downregulate the expression of CD11b, an integrin vital for neutrophil adhesion and transmigration. mdpi.com
Dapsone's anti-inflammatory actions extend to other leukocytes, including eosinophils and monocytes. wikipedia.org The drug is known to inhibit eosinophil peroxidase (EPO), an enzyme analogous to MPO in neutrophils, which is involved in generating cytotoxic reactive oxygen species. aocd.orgresearchgate.net Dapsone's inhibition of EPO is even more potent than its effect on MPO. nih.gov This action is significant in eosinophil-mediated inflammatory conditions. researchgate.net Additionally, dapsone can influence monocyte function, in part through its inhibition of the myeloperoxidase system within their lysosomes. mhmedical.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Dapsone |
| Methyluracil |
| Para-aminobenzoic acid (PABA) |
| Dihydrofolic acid |
| Folic acid |
| Hydrogen peroxide (H₂O₂) |
| Hypochlorous acid (HOCl) |
| F-met-leu-phe |
| Leukotriene B4 (LTB4) |
Anti-inflammatory Action through Leukocyte Modulation
Protective Effects on Alpha-1-Protease Inhibitor
Alpha-1-antitrypsin (AAT) is a crucial serine protease inhibitor in the human body, primarily responsible for neutralizing neutrophil elastase—an enzyme that can damage connective tissues, particularly in the lungs. In conditions of AAT deficiency, unchecked elastase activity can lead to severe tissue destruction.
While direct molecular binding between Dapsone and alpha-1-antitrypsin has not been characterized, evidence points to a significant protective mechanism. Dapsone's anti-inflammatory action includes the suppression of neutrophil functions. Specifically, it has been shown to inhibit the release of neutrophil elastase in a calcium-dependent manner. nih.gov By reducing the amount of elastase released at sites of inflammation, Dapsone effectively lowers the "protease burden." This action helps preserve the body's limited supply of functional alpha-1-protease inhibitor, thereby maintaining a more favorable protease-antiprotease balance and protecting tissues from enzymatic damage. This indirect protective role is supported by the clinical use of Dapsone in treating inflammatory conditions, such as panniculitis, that can arise in patients with alpha-1-antitrypsin deficiency. nih.govnih.gov
Antioxidant Properties and Reactive Oxygen Species Scavenging
Dapsone exhibits multifaceted antioxidant properties. A primary mechanism is the inhibition of reactive oxygen species (ROS) production by neutrophils, key cells in the inflammatory response. nih.gov Dapsone interferes with the myeloperoxidase-H2O2-halide system within these immune cells, which is a major source of cytotoxic oxidants. nih.gov
Research Findings on Dapsone's Antioxidant and Anti-inflammatory Effects
| Mechanism | Effect | Cellular Target | Reference Finding |
|---|---|---|---|
| Inhibition of Myeloperoxidase System | Reduced production of ROS | Neutrophils | Dapsone suppresses the myeloperoxidase-H2O2-halide system, reducing the output of inflammatory mediators. nih.gov |
| Calcium Influx Antagonism | Suppression of O2- production and elastase release | Neutrophils | Dapsone antagonizes calcium influx required for neutrophil activation by certain stimuli. nih.gov |
| Metabolite-induced Stress | Generation of ROS and depletion of glutathione | Erythrocytes, Hepatocytes | Metabolites of Dapsone, particularly N-hydroxylated forms, can cause oxidative stress. |
Neurobiological Interactions and Suppressive Effects in Preclinical Models
In preclinical studies, Dapsone has demonstrated significant neuroprotective and suppressive effects on neuro-inflammation. Its anti-inflammatory properties extend to the central nervous system, where it can mitigate damage in models of ischemic injury, traumatic damage, and neurodegenerative diseases.
One key mode of action observed in murine models is the reduction of neutrophil recruitment into neural tissue. By inhibiting inflammation, Dapsone helps to preserve neuronal integrity and function. Its effects include decreasing lipoperoxidation and increasing cell viability, indicating a role in combating oxidative stress-related neuronal damage.
Methyluracil's Mechanisms at the Molecular and Cellular Levels
Methyluracil, specifically 6-methyluracil (B20015), is a pyrimidine (B1678525) derivative. Its mechanism of action is closely tied to the fundamental processes of cell growth and division, particularly the synthesis of nucleic acids.
Integration into Deoxyribonucleic Acid Synthesis Pathways
As a structural analog of the natural pyrimidine bases uracil (B121893) and thymine (B56734) (5-methyluracil), Methyluracil can be integrated into nucleic acid metabolism. s3waas.gov.in The cellular machinery for DNA synthesis can potentially utilize Methyluracil or its metabolites as substrates. Research has shown that derivatives of 6-methyluracil can act as substitutes for thymine during DNA replication in animal models. nih.gov This incorporation can influence the structure and function of the resulting DNA, stimulating processes related to cellular regeneration and repair.
Interference with Deoxyribonucleic Acid Replication as an Antineoplastic Modality
The ability of uracil analogs to interfere with DNA synthesis has been exploited in cancer therapy. By acting as antimetabolites, these compounds can disrupt the replication of rapidly dividing cancer cells. Synthetic analogs of uracil and methyluracil have been developed and evaluated for their cytotoxic and antitumor activities. nih.govnih.gov These agents can inhibit enzymes essential for DNA synthesis or be incorporated into DNA, leading to strand breaks and apoptosis. The principle is that the high replicative rate of tumor cells makes them more vulnerable to the disruptive effects of these pyrimidine analogs compared to healthy, slower-dividing cells. mdpi.com
Antineoplastic Potential of Uracil Analogs
| Compound Class | Mechanism | Therapeutic Goal | Reference Finding |
|---|---|---|---|
| Uracil alpha-methylene-gamma-lactones | Alkylating agent | Antitumor activity | Showed activity against Walker 256 carcinosarcoma and P-388 lymphocytic leukemia in preclinical models. nih.gov |
| 5-alkoxymethyluracil analogues | Cytotoxic activity | Antitumor activity | Demonstrated cytotoxicity against various drug-sensitive and resistant leukemia and solid tumor cell lines. nih.gov |
| Synthetic Uracil Analog U-359 | Induction of apoptosis, modulation of drug resistance | Synergistic anticancer effects | Enhanced the anticancer effects of Taxol and reversed resistance in breast cancer cells. mdpi.com |
Theoretical and Experimental Synergistic Mechanisms of the Combination
While direct experimental studies on the synergistic effects of a Dapsone and Methyluracil combination are not available in the reviewed literature, a strong theoretical basis for synergy can be proposed based on their individual molecular mechanisms. The potential for synergy lies in the complementary nature of their actions: one modulating the inflammatory microenvironment and the other directly influencing cellular repair and proliferation pathways.
Complementary Anti-inflammatory and Anabolic Actions: Dapsone's potent anti-inflammatory effects, characterized by the suppression of neutrophil activity and reduction of oxidative stress, can create a more favorable tissue microenvironment. This stabilized environment could, in theory, enhance the efficacy of Methyluracil's anabolic and regenerative properties, which rely on orderly cellular processes for DNA synthesis and tissue repair.
Protection of DNA Integrity During Synthesis: Oxidative stress from inflammation can cause significant damage to DNA. Dapsone's ability to scavenge reactive oxygen species could protect DNA from such damage. This action would theoretically complement Methyluracil's role in DNA synthesis pathways, ensuring that the nucleic acid building blocks are incorporated into a less damaged template, potentially leading to more effective and error-free cellular repair and proliferation.
These theoretical synergies suggest that the combination could be beneficial in conditions characterized by both significant inflammation and a need for tissue regeneration.
Complementary Biochemical Pathway Targeting
The therapeutic potential of a Dapsone and methyluracil combination lies in their divergent yet complementary effects on cellular processes. Dapsone primarily targets pathways associated with inflammation and microbial activity, while methyluracil focuses on tissue regeneration and cellular repair.
Dapsone, a sulfone antibiotic, exerts its antimicrobial effects by inhibiting the synthesis of dihydrofolic acid, a crucial step in the production of nucleic acids in susceptible bacteria. librarynmu.comwho.int This action is achieved through competitive antagonism of para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. librarynmu.com Beyond its antibacterial properties, Dapsone possesses significant anti-inflammatory capabilities. It is known to inhibit the migration of neutrophils to sites of inflammation and interfere with the myeloperoxidase-H2O2-halide system, thereby reducing the production of cytotoxic reactive oxygen species. librarynmu.compillintrip.com This dual functionality allows Dapsone to address both infectious and inflammatory components of a pathological state.
Methyluracil, a pyrimidine derivative, operates through a different but complementary mechanism. Its primary role is to stimulate anabolic and regenerative processes within tissues. pillintrip.com Methyluracil acts as a building block for nucleic acids (DNA and RNA), which are fundamental for cellular metabolism and division. pillintrip.com By normalizing nucleic acid metabolism, it accelerates cellular regeneration and wound healing. librarynmu.com Furthermore, it has been shown to stimulate the production of leukocytes (white blood cells) and erythrocytes (red blood cells), contributing to an enhanced immune response and improved oxygen-carrying capacity. pillintrip.com Some studies also indicate that methyluracil possesses anti-inflammatory properties by inhibiting proteolytic enzyme activity. librarynmu.com
The complementary nature of these two compounds can be summarized as follows:
| Compound | Primary Mechanism of Action | Targeted Biochemical Pathways |
| Dapsone | - Inhibition of bacterial folic acid synthesis- Anti-inflammatory effects | - Dihydropteroate synthase inhibition- Neutrophil chemotaxis and adherence inhibition- Myeloperoxidase system inhibition |
| Methyluracil | - Stimulation of tissue regeneration- Anabolic and anti-catabolic effects | - Nucleic acid synthesis stimulation- Leukopoiesis and erythropoiesis stimulation- Proteolytic enzyme inhibition |
Potential for Enhanced Cellular Response
The concurrent administration of Dapsone and methyluracil may lead to an enhanced cellular response through several potential mechanisms. The anti-inflammatory action of Dapsone can create a more favorable environment for the regenerative effects of methyluracil to take place. By reducing the influx of neutrophils and the subsequent release of damaging enzymes and reactive oxygen species, Dapsone may mitigate tissue damage, allowing methyluracil to more effectively promote cellular repair and proliferation.
Furthermore, the immunostimulatory effects of methyluracil, specifically the stimulation of leukopoiesis, could potentially complement the antimicrobial actions of Dapsone. pillintrip.com While Dapsone directly inhibits bacterial growth, an increased number of leukocytes could contribute to a more robust and efficient clearance of pathogens.
Research into the individual effects of these compounds provides a basis for these hypotheses. For instance, studies on Dapsone have detailed its ability to reduce the expression of pro-inflammatory cytokines such as IL-8. In vitro experiments have demonstrated that Dapsone can significantly decrease the production of IL-8 by neutrophils. nbinno.com
| Research Finding | Compound | Effect | Implication for Combination |
| Inhibition of neutrophil chemotaxis pillintrip.com | Dapsone | Reduces migration of inflammatory cells to tissue. | May create a less hostile environment for methyluracil-driven tissue repair. |
| Stimulation of leukopoiesis pillintrip.com | Methyluracil | Increases the number of white blood cells. | Could enhance the overall immune response to infection targeted by Dapsone. |
| Acceleration of cellular regeneration librarynmu.com | Methyluracil | Promotes the healing and rebuilding of tissues. | Effect may be more efficient in an environment with reduced inflammation due to Dapsone. |
| Inhibition of myeloperoxidase system librarynmu.com | Dapsone | Decreases the production of damaging reactive oxygen species. | Protects newly forming cells and tissues from oxidative stress. |
Pharmacological Research and Biochemical Transformations
Dapsone (B1669823) Metabolism and Biotransformation Research
Dapsone (4,4'-diaminodiphenyl sulfone) undergoes extensive metabolism in the liver, primarily through two competing pathways: N-acetylation and N-hydroxylation. hyphadiscovery.comresearchgate.net These processes determine the drug's pharmacokinetic profile and are linked to both its therapeutic efficacy and potential for adverse reactions. nih.gov The balance between these pathways shows significant inter-individual variation. nih.gov
Cytochrome P450 Enzyme System Involvement (e.g., CYP2E1, CYP2C9, CYP3A)
The N-hydroxylation of dapsone is mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases. researchgate.netdrugbank.com Multiple CYP isozymes have been identified as contributors to this metabolic step, with their relative importance varying between individuals and depending on the drug concentration.
Initial research suggested that CYP3A4 was the primary enzyme responsible for the formation of the hydroxylamine (B1172632) metabolite. nih.gov However, subsequent studies have revealed a more complex picture, implicating several other CYPs. At clinical concentrations of dapsone, CYP2C9 has been identified as a major contributor to N-hydroxylation, with CYP2C8 likely playing a minor role. nih.gov Other research has demonstrated the involvement of CYP2E1, particularly as a high-affinity isozyme in this process. nih.gov Studies using selective inhibitors have confirmed the roles of both CYP2C9 and CYP3A in dapsone N-hydroxylation. nih.gov The expression levels of these different CYP enzymes can be a key factor in determining an individual's susceptibility to dapsone-related side effects. nih.gov
The kinetics of dapsone's N-oxidation in human liver microsomes have been shown to be biphasic, suggesting the involvement of at least two different enzymes or enzyme sites: a low-affinity site, likely CYP3A4, and a high-affinity site attributed to CYP2E1 and CYP2C isozymes. nih.govebi.ac.uk
Table 1: Cytochrome P450 Isozymes Implicated in Dapsone N-Hydroxylation
| CYP Isozyme | Role in Dapsone Metabolism | Supporting Evidence | Citation |
|---|---|---|---|
| CYP2C9 | Major contributor at clinical concentrations. | Inhibition studies with sulfaphenazole (B1682705) and tolbutamide (B1681337) significantly reduced metabolite formation. | nih.govnih.gov |
| CYP3A4 | Contributes to N-hydroxylation, considered a low-affinity isozyme. | Early reports suggested a primary role; inhibition by ketoconazole (B1673606) reduces metabolite formation. | nih.govnih.gov |
| CYP2E1 | High-affinity isozyme involved in N-hydroxylation. | Inhibition by diethyldithiocarbamate (B1195824) reduced metabolite formation; in vivo studies with disulfiram (B1670777) confirmed its role. | nih.govebi.ac.uk |
| CYP2C19 | Potential contributor. | Some studies suggest involvement, but others indicate it is less significant than other CYP2C enzymes at clinical concentrations. | researchgate.netnih.gov |
| CYP2C8 | Likely minor contributor at clinical concentrations. | Studies with cloned enzymes show it can metabolize dapsone, though it is considered less significant than CYP2C9. | nih.gov |
N-Acetylation and N-Hydroxylation Pathways
The two principal metabolic routes for dapsone are N-acetylation and N-hydroxylation. hyphadiscovery.com These pathways are independent and compete for the parent drug. nih.gov
N-Hydroxylation: This pathway, mediated by the CYP450 system as detailed above, converts dapsone into dapsone hydroxylamine (DDS-NHOH). researchgate.net This metabolite is chemically reactive and is believed to be responsible for some of dapsone's adverse hematological effects. nih.govnih.gov The formation of DDS-NHOH is a critical step in dapsone's biotransformation and is more closely associated with the inter-subject variability in dapsone's oral clearance than the acetylation pathway. sigmaaldrich.com Research indicates an inverse relationship between acetylation and hydroxylation at steady state, suggesting that individuals who are slow acetylators may channel more dapsone through the hydroxylation pathway. nih.gov
Identification and Characterization of Primary and Secondary Metabolites in In Vitro and In Vivo Models
The biotransformation of dapsone leads to several metabolites that have been identified in both laboratory (in vitro) and living organism (in vivo) models.
Primary Metabolites:
Dapsone Hydroxylamine (DDS-NHOH): Formed via N-hydroxylation by CYP enzymes, this is the primary metabolite linked to toxicity. drugs.comyoutube.com Its formation has been demonstrated in vitro using human liver microsomes. drugs.com In vivo studies have measured its plasma concentration and urinary excretion. nih.govsigmaaldrich.com
Monoacetyldapsone (MADDS): This is the product of N-acetylation by N-acetyltransferase. hyphadiscovery.com It is a major metabolite found in plasma and can undergo further metabolism. sigmaaldrich.com
Secondary Metabolites:
Monoacetyl Dapsone Hydroxylamine (MADDS-NHOH): The acetylated form of dapsone, MADDS, can also undergo N-hydroxylation to form this secondary metabolite. hyphadiscovery.comresearchgate.net
Glucuronide Conjugates: Both dapsone and its primary metabolites can be conjugated with glucuronic acid, a process that increases water solubility and facilitates renal excretion. researchgate.net Approximately 85% of a dapsone dose is recovered in the urine as water-soluble metabolites, including dapsone glucuronide. nih.gov
In vitro models, such as those using human liver microsomes and isolated red blood cells in two-compartment systems, have been crucial for identifying DDS-NHOH as the metabolite responsible for causing methemoglobinemia. drugs.comyoutube.com
Table 2: Major Metabolites of Dapsone
| Metabolite | Abbreviation | Metabolic Pathway | Precursor | Biological Significance | Citation |
|---|---|---|---|---|---|
| Dapsone Hydroxylamine | DDS-NHOH | N-Hydroxylation (CYP450) | Dapsone | Implicated in hematological toxicity. | nih.govnih.govdrugs.com |
| Monoacetyldapsone | MADDS | N-Acetylation (NAT2) | Dapsone | Major, generally non-toxic metabolite; pharmacologically active. | hyphadiscovery.comresearchgate.net |
| Monoacetyl Dapsone Hydroxylamine | MADDS-NHOH | N-Hydroxylation (CYP450) | MADDS | Secondary metabolite. | hyphadiscovery.comresearchgate.net |
| Dapsone Glucuronide | - | Glucuronidation (UGT) | Dapsone | Water-soluble conjugate for excretion. | researchgate.netnih.gov |
Methyluracil Metabolic Fate and Interactions within the Combination
Methyluracil, specifically 6-methyluracil (B20015), is a pyrimidine (B1678525) derivative. nih.gov Its metabolism is primarily linked to the pathways of endogenous pyrimidines. Unlike dapsone, it is not extensively metabolized by the cytochrome P450 system. Research indicates that 6-methyluracil can be oxidatively converted to uracil (B121893). nih.gov Uracil is a natural component of RNA and can be catabolized through further steps into beta-alanine, CO2, and ammonia.
The enzymes involved in the metabolism of uracil and its derivatives are part of the nucleotide synthesis and degradation pathways. nih.govnih.gov For instance, the methylation of uracil to form thymine (B56734) (5-methyluracil) is a fundamental process in DNA synthesis, catalyzed by enzymes like thymidylate synthase. nih.gov While 6-methyluracil is structurally related, its precise metabolic fate as an exogenous drug is less characterized in the context of drug-metabolizing enzymes. It is considered a metabolite itself and may participate in or influence nucleic acid metabolism. ebi.ac.uknih.gov
Interplay of Metabolic Pathways within the Dapsone-Methyluracil Combination
Investigation of Metabolic Cross-Talk and Enzyme Induction/Inhibition
An exhaustive review of the scientific literature reveals a lack of specific studies investigating the metabolic interplay between dapsone and methyluracil. There is no direct evidence available from published research to describe metabolic cross-talk or the potential for either compound to induce or inhibit the enzymatic pathways of the other when administered as a combination product like Dimocifon. nih.gov
Dapsone's metabolism is heavily reliant on CYP450 enzymes, which are common sites of drug-drug interactions through inhibition or induction. nih.govnih.gov However, there are no specific data indicating that methyluracil acts as an inhibitor or inducer of CYP2E1, CYP2C9, or CYP3A4, the key enzymes in dapsone metabolism. Conversely, information on whether dapsone affects the enzymes responsible for methyluracil's degradation is also absent. Without dedicated pharmacokinetic and metabolic studies on the combination, any discussion of their metabolic interplay would be speculative.
Conceptual Models for Combination Pharmacological Disposition
While specific pharmacokinetic studies on the dapsone-methyluracil combination are not widely available in English-language literature, conceptual models can be proposed based on the known properties of the individual drugs and general principles of drug interactions. The disposition of this combination in the body is a complex interplay of the absorption, distribution, metabolism, and excretion of both dapsone and methyluracil.
The co-administration of these two drugs may lead to several potential pharmacokinetic interactions:
Absorption: The absorption of both drugs from the gastrointestinal tract could be influenced by the presence of the other. Changes in gastrointestinal pH or motility caused by one agent could theoretically affect the dissolution and absorption rate of the other.
Distribution: Both dapsone and methyluracil are distributed throughout the body. It is conceivable that they may compete for binding sites on plasma proteins, potentially altering the free fraction of each drug and thereby its availability to target tissues and for metabolism and excretion.
Metabolism: Dapsone undergoes extensive metabolism in the liver. It is possible that methyluracil could modulate the activity of the hepatic enzymes responsible for dapsone's metabolism. Any such interaction could alter the plasma concentrations and half-life of dapsone and its metabolites.
Excretion: The renal excretion of one drug or its metabolites could be affected by the other, for instance, through competition for active transport mechanisms in the renal tubules.
The clinical significance of these potential interactions remains to be fully elucidated through dedicated studies. The therapeutic efficacy of the combination, as suggested in some Russian literature for conditions like atopic dermatitis and pemphigus, likely relies on a synergistic or additive effect of the anti-inflammatory and immunomodulatory properties of dapsone and methyluracil, respectively. nih.govariplex.com A US patent also mentions the use of "dimocifon" in the context of leprosy treatment. google.com
Further research, including well-designed pharmacokinetic and pharmacodynamic studies, is necessary to fully characterize the disposition of the dapsone-methyluracil combination and to understand the precise nature of the interaction between these two compounds.
Preclinical Research Models and Experimental Investigations
In Vitro Research Models
In vitro models are fundamental in preclinical research for elucidating the mechanisms of action, efficacy, and safety profile of a compound before it proceeds to in vivo testing. For Dapsone (B1669823), these models have been crucial in identifying its antimicrobial, anti-inflammatory, and antineoplastic properties.
Dapsone has demonstrated a varied spectrum of antimicrobial activity against several clinically relevant pathogen isolates. Its efficacy is notably more pronounced against Gram-positive cocci compared to Gram-negative bacilli.
Mycobacterium : Dapsone is known for its in vitro activity against Mycobacterium leprae. nih.gov Studies have also evaluated its efficacy against other mycobacteria. The minimal inhibitory concentration (MIC) at which 90% of colony-forming units were inhibited (90MIC) for Mycobacterium avium, Mycobacterium intracellulare, and Mycobacterium kansasii was found to be 8 mg/l. nih.gov However, for Mycobacterium tuberculosis and Mycobacterium fortuitum, the 90MIC was significantly higher, at ≥32 mg/l. nih.gov Some research indicates that Dapsone has limited to no activity against rapidly growing mycobacteria like M. abscessus and M. chelonae. nih.gov In a model using cholesterol as the sole carbon source to induce a non-replicating persistent state in Mycobacterium bovis BCG, dapsone was identified as a bactericidal agent. nih.gov
Propionibacterium acnes (P. acnes) : Dapsone has shown antibacterial activity against P. acnes, a key bacterium in the pathogenesis of acne. fda.gov The in vitro MIC of dapsone against 22 human skin isolates of P. acnes was reported to be 8 µg/mL. fda.gov Another study found the MIC range against Propionibacterium species to be between 4 to 16 µg/mL. fda.gov
Streptococcus : Activity has been demonstrated against various Streptococcus species. nih.govresearchgate.net Strains of Streptococcus agalactiae and Streptococcus pyogenes have shown Dapsone MICs of 4, 8, 16, 32, and 64 µg/mL. nih.govnih.gov
Enterococcus : Dapsone has also shown activity against Enterococcus species. nih.govresearchgate.net A number of strains of Enterococcus faecalis demonstrated Dapsone MICs of 8, 16, 32, and 64 µg/mL. nih.govnih.gov
Table 1: In Vitro Antimicrobial Activity of Dapsone against Various Pathogens
| Pathogen | MIC Range (µg/mL) | Reference |
|---|---|---|
| Mycobacterium avium | 8 (90MIC) | nih.gov |
| Mycobacterium intracellulare | 8 (90MIC) | nih.gov |
| Propionibacterium acnes | 4 - 16 | fda.gov |
| Staphylococcus aureus (MRSA & MSSA) | 16 - 64 (for some strains) | nih.govnih.gov |
| Streptococcus pyogenes | 4 - 64 | nih.govnih.gov |
| Enterococcus faecalis | 8 - 64 | nih.govnih.gov |
The anti-inflammatory properties of Dapsone are a significant aspect of its therapeutic profile and have been extensively studied in various cell-based assays. scilit.com These effects are thought to be separate from its antimicrobial actions. fda.gov
Research has shown that Dapsone can suppress the production of key pro-inflammatory cytokines. In human monocytes (THP-1 cells) stimulated by P. acnes, Dapsone was shown to suppress the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α). nih.gov Similarly, in primary human neonatal epidermal keratinocytes, it suppressed IL-1α and IL-8 production. nih.gov In lipopolysaccharide (LPS)-activated bone marrow cells, Dapsone at a concentration of 25 µg/mL significantly decreased the production of TNF-α by 54%. nih.gov
Dapsone's effects on neutrophils, key cells in the inflammatory response, are also well-documented. It has been shown to inhibit neutrophil chemotaxis and integrin-mediated adherence. mdpi.comnih.gov This is achieved by interfering with the signal transduction cascade common to chemotactic stimuli. nih.gov Dapsone also possesses antioxidant properties by inhibiting the myeloperoxidase-halogenid system, which reduces the production of reactive oxygen species and subsequent tissue damage. mdpi.comnih.govmdpi.com
Table 2: Summary of Dapsone's Anti-inflammatory Effects in Cell-Based Assays
| Cell Model | Stimulus | Observed Effect | Reference |
|---|---|---|---|
| Human Monocytes (THP-1) | P. acnes | Suppression of IL-1β, IL-6, IL-8, TNF-α | nih.gov |
| Human Epidermal Keratinocytes | P. acnes | Suppression of IL-1α, IL-8 | nih.gov |
| Bone Marrow Cells | LPS | 54% decrease in TNF-α production | nih.gov |
| Human Neutrophils | Chemoattractants | Inhibition of adherence and chemotaxis | nih.gov |
Recent research has explored the potential for repositioning Dapsone as an anticancer agent. nih.gov In vitro studies have evaluated its cytotoxic effects on various cancer cell lines.
In one study, Dapsone demonstrated cytotoxic effects against both the DU145 prostate cancer cell line, with an IC₅₀ value of 11.11 µM, and the HeLa cervical cancer cell line, with an IC₅₀ of 13.07 µM. nih.gov Other research suggests that the levels of Dapsone required to show direct cytotoxicity in glioma cell lines in vitro are supraphysiologic and may not be clinically relevant. mdpi.com The anticancer mechanisms are thought to be related to the inhibition of neutrophil chemotaxis along interleukin-8 gradients, which is a factor in tumor growth and angiogenesis. nih.gov
Table 3: Antineoplastic Activity of Dapsone in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| DU145 | Prostate Cancer | 11.11 | nih.gov |
| HeLa | Cervical Cancer | 13.07 | nih.gov |
To assess the selectivity of its cytotoxic effects, Dapsone has been tested against non-cancerous cell lines. In a study evaluating its antineoplastic potential, Dapsone was also tested on human dermal fibroblasts (HDFa). The results indicated that Dapsone did not show a cytotoxic effect in these non-cancerous cells, suggesting a degree of selectivity for cancer cells over normal fibroblasts. nih.gov In studies on human neutrophils, Dapsone was well-tolerated up to 40 µg/mL but showed significant toxicity at 50 µg/mL. mdpi.com
The physicochemical properties of Dapsone can make its incorporation into topical formulations challenging. nih.gov Therefore, in vitro barrier models have been used to study its permeation and release, particularly from novel delivery systems like nanoemulsions.
Studies using synthetic membranes and pig ear skin as an epidermal barrier have been conducted. nih.govnih.gov In one such study, a nanoemulsion containing Dapsone was evaluated for in vitro release and epidermal permeation. nih.gov The release of Dapsone was found to be influenced by the oil phase used in the nanoemulsion. nih.govnih.gov For instance, a nanoemulsion using n-methyl-pyrrolidone as the oil phase increased the in vitro release rate, while one using isopropyl myristate promoted an increase in in vitro epidermal permeation that followed the Higuchi model. nih.gov These nanoemulsion systems have been shown to be a promising approach for enabling the topical delivery of Dapsone. nih.gov Other in vitro models, such as the Caco-2 cell line, are widely used to simulate the intestinal epithelial barrier for oral drug delivery studies. mdpi.com
In Vivo Non-Human Research Models
In vivo non-human models, primarily in mice, have been used to investigate the therapeutic effects of Dapsone that were initially identified in vitro. In a mouse model of P. acnes-induced skin inflammation, a novel antimicrobial peptide demonstrated both anti-inflammatory and antimicrobial effects, highlighting a potential therapeutic strategy for acne. plos.org While this study did not use Dapsone directly, it exemplifies the type of in vivo model used in this research area. Other studies have used animal models to evaluate Dapsone's role in treating conditions like cutaneous lupus erythematosus and to assess its neuroprotective effects in models of ischemia, where it was shown to reduce edema and the area of infarction. nih.gov
Efficacy Evaluation in Animal Models of Microbial Infection
While specific studies on the Dapsone-methyluracil combination are not available, research into Dapsone, often combined with other antibiotics, shows its efficacy in various animal models of microbial infection.
In mouse models of persistent Borrelia burgdorferi, the bacterium responsible for Lyme disease, Dapsone has been evaluated as part of combination therapies. These studies revealed that while monotherapy often fails to completely clear the bacteria, certain combinations including Dapsone showed promising results in eradicating the infection. globallymealliance.org One in-vitro study investigating the biofilm form of B. burgdorferi found that Dapsone, alone or in combination with antibiotics like doxycycline, rifampin, and azithromycin, produced a significant reduction in biofilm mass and viability. researchgate.net
Further research in a mouse model of pulmonary Mycobacteroides abscessus disease explored Dapsone's partner drug, clofazimine, in combination with other agents. nih.gov While not a direct study of Dapsone, it highlights the ongoing investigation into sulfones for complex bacterial infections. Studies have also noted Dapsone's inhibitory action against various bacteria, including streptococci, staphylococci, and Propionibacterium acnes. researchgate.net
Assessment of Anti-inflammatory Properties in Established Animal Models
Dapsone's anti-inflammatory properties have been extensively documented in a variety of established animal models. nih.gov Its mechanism is largely attributed to the regulation of neutrophil function. researchgate.net
In murine models of autoimmune blistering diseases, specifically epidermolysis bullosa acquisita and mucous membrane pemphigoid, Dapsone significantly mitigated inflammation. nih.govresearchgate.net This effect was characterized by a reduction in the recruitment of neutrophils to the skin and the disruption of their release of leukotriene B₄ (LTB₄) and reactive oxygen species (ROS). nih.govresearchgate.net The inhibition of LTB₄ biosynthesis is considered a key aspect of its mode of action in these models. nih.gov
Studies have demonstrated Dapsone's oral anti-edema activity in models of acute inflammation, such as anti-IgG and reversed passive Arthus edemas. nih.gov It has also proven effective in chronic models like adjuvant-induced arthritis and the cotton pellet granuloma model in rats. nih.gov Furthermore, Dapsone inhibits the release of β-glucuronidase from macrophages and can suppress the production of inflammatory mediators such as TNF-α and various interleukins by inhibiting pathways like NF-κB. nih.govresearchgate.net
Table 1: Summary of Dapsone's Anti-inflammatory Effects in Animal Models
| Animal Model | Key Findings | Reference(s) |
|---|---|---|
| Mouse (Epidermolysis Bullosa Acquisita & Mucous Membrane Pemphigoid) | Mitigated inflammation; Reduced neutrophil recruitment; Disrupted release of LTB₄ and ROS. | nih.govresearchgate.net |
| Rat (Adjuvant Arthritis & Cotton Pellet Granuloma) | Effective in chronic inflammation models. | nih.gov |
| Rat (Anti-IgG & Reversed Passive Arthus Edemas) | Demonstrated oral anti-edema activity in acute inflammation. | nih.gov |
| Mouse (Xylene-induced Ear Edema) | Inhibited edema and decreased levels of IL-1β, TNF-α, and PGE₂. | mdpi.com |
| Mouse (Carrageenan-induced Paw Edema) | Inhibited edema and decreased levels of IL-1β, TNF-α, and PGE₂. | mdpi.com |
Studies in Animal Disease Models (e.g., Leishmaniasis) to Elucidate Mechanistic Insights
The use of Dapsone has been investigated in animal models of leishmaniasis, a parasitic disease. While combination therapies are a key strategy for this disease, studies involving a Dapsone-methyluracil combination were not identified. mdpi.com
Animal models are crucial for studying the immunopathology of leishmaniasis, with rodents (mice and hamsters) and dogs being the most common. nih.govnih.govresearchgate.net The hamster model, for instance, is useful because the animals' inability to control Leishmania infection mirrors aspects of the human disease. nih.gov Research in these models helps to characterize the immune response and test candidate vaccines and therapies. nih.gov
Clinical investigations have evaluated Dapsone for treating cutaneous leishmaniasis, suggesting its potential efficacy. ijdvl.comnih.gov In one study, patients with both nodular and ulcerative forms of the disease showed high cure rates after treatment with oral Dapsone. ijdvl.com Another study noted that combination therapy with agents like itraconazole (B105839) and Dapsone could be effective. nih.gov The mechanistic insights from animal models suggest that Dapsone's anti-inflammatory and immunomodulatory effects, particularly on neutrophils, likely contribute to its activity in this context. researchgate.netnih.gov
Pharmacokinetic Investigations in Animal Species to Understand Distribution and Elimination (excluding human data)
Pharmacokinetic studies of Dapsone have been conducted in several animal species, providing an understanding of its absorption, distribution, and elimination. Data specific to a combination with methyluracil is not available.
In rats, the pharmacokinetic profile of Dapsone has been compared across different administration routes. nih.gov Following a single oral dose of 12 mg/kg in Sprague Dawley rats, peak plasma levels (Cmax) of 4890 ng/ml were reached in 1 hour, with an oral bioavailability calculated at 78%. nih.govsymbiosisonlinepublishing.com The elimination half-life was similar after intravenous and oral dosing. nih.gov The volume of distribution in rats was determined to be approximately two-fold the total body water, indicating the compound is not highly distributed to tissues. symbiosisonlinepublishing.com The clearance of Dapsone in Sprague Dawley rats was found to be low. symbiosisonlinepublishing.com
In female beagle dogs administered approximately 5 mg/kg of Dapsone, the oral bioavailability was very high at 99%. scispace.com The elimination half-life in plasma was estimated to be around 11 to 13 hours. scispace.com Dapsone is known to be metabolized through pathways including acetylation and hydroxylation. bohrium.comnih.gov
Table 2: Pharmacokinetic Parameters of Dapsone in Animal Models
| Species | Administration Route | Dose | Cmax | Tmax | Bioavailability | Elimination Half-life (t½) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Rat (Sprague Dawley) | Oral | 12 mg/kg | 4890 ng/mL | 1 hour | 78% | 4.33 - 5.79 hours | nih.govsymbiosisonlinepublishing.com |
| Rat (Sprague Dawley) | Intravenous | 12 mg/kg | - | - | - | 4.33 - 5.79 hours | symbiosisonlinepublishing.com |
| Dog (Beagle) | Oral | ~5 mg/kg | - | - | 99% | 11 ± 5 hours | scispace.com |
| Dog (Beagle) | Intravenous | ~5 mg/kg | - | - | - | 13 ± 4 hours | scispace.com |
Molecular Basis of Drug Resistance and Strategies for Overcoming Resistance
Methyluracil Resistance Mechanisms (if available in academic literature)
Currently, there is a notable absence of academic literature specifically detailing the molecular mechanisms of bacterial resistance to methyluracil when used as an antimicrobial agent. Methyluracil is more commonly recognized for its role as an immunomodulator and an agent that promotes tissue regeneration, rather than as a direct-acting antibiotic. Its primary therapeutic applications are not typically for treating bacterial infections, and as such, dedicated studies on resistance development in bacteria are not prominent in scientific research.
Impact of the Dapsone-Methyluracil Combination on Resistance Development
The use of combination therapy is a cornerstone of modern antimicrobial strategy, designed to enhance efficacy and, crucially, to prevent or delay the emergence of drug resistance. sgul.ac.uknih.gov The fundamental principle is that if a bacterium is to survive, it must simultaneously develop resistance to two or more drugs that have different mechanisms of action, an event that is statistically far less likely than developing resistance to a single agent. nih.gov
Theoretically, combining dapsone (B1669823) with methyluracil could be a strategic approach to mitigate resistance. Dapsone directly targets the folate pathway in M. leprae. oup.com Methyluracil, acting as an immunomodulator, could enhance the host's immune response. This enhanced immune activity could help clear the bacterial population, including any mutants that may have spontaneously developed resistance to dapsone, thereby preventing the selection and proliferation of a resistant subpopulation. This dual-pronged approach—direct antibacterial action from dapsone and host-mediated clearance enhanced by methyluracil—could create a scenario where it is significantly more difficult for the bacteria to establish a resistant infection.
Another theoretical benefit of combination therapy is the potential for synergy, where the combined effect of the two drugs is greater than the sum of their individual effects. sgul.ac.uk This can allow for the use of lower concentrations of each drug, which can reduce the selective pressure that drives the evolution of resistance. nih.gov
Experimental approaches to validate these theories would involve several stages.
In Vitro Studies: Checkerboard assays could be performed to determine if dapsone and methyluracil have a synergistic, additive, or antagonistic effect against M. leprae or a suitable surrogate like Mycobacterium smegmatis. asm.org Long-term evolution experiments could compare the rate at which resistance emerges in bacterial cultures exposed to dapsone alone versus the dapsone-methyluracil combination. nih.gov
In Vivo Studies: Animal models, such as the mouse footpad model for leprosy, would be essential to test the efficacy of the combination in a living organism. oup.com These studies would compare relapse rates and the frequency of folP1 mutations in groups treated with dapsone monotherapy versus the combination therapy.
While in vitro and clinical studies have demonstrated the value of combining dapsone with other antibiotics, such as rifampin, for treating various infections, specific experimental data on the dapsone-methyluracil combination's impact on resistance development in M. leprae is not currently available in the literature. nih.govmdpi.comresearchgate.net
Compound Names
Exploration of Synergistic Strategies to Circumvent Resistance Pathways
The emergence of drug resistance poses a significant challenge to the long-term efficacy of antimicrobial agents, including the sulfonamide antibiotic dapsone. Resistance to dapsone is primarily associated with mutations in the folP1 gene, which encodes for the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is a critical component of the folate synthesis pathway in susceptible microorganisms. Mutations, particularly at codons 53 and 55, can alter the binding affinity of dapsone to DHPS, thereby diminishing its inhibitory effect and leading to clinical resistance. pillintrip.comnih.govnih.govnih.gov
In response to the growing threat of antimicrobial resistance, combination therapy has emerged as a promising strategy. nih.gov The rationale behind this approach is to utilize two or more drugs that act on different targets or through different mechanisms, potentially leading to a synergistic effect where the combined therapeutic outcome is greater than the sum of the individual effects. medlineplus.govnih.gov Such combinations can also help to prevent the emergence of resistant strains. violapharm.com
One compound that has been investigated in combination with dapsone is methyluracil. While direct and extensive research on the synergistic effects of the dapsone and methyluracil combination in circumventing established dapsone resistance pathways is limited, the known pharmacological properties of each compound provide a basis for exploring potential synergistic interactions.
Dapsone, a synthetic sulfone, functions as a bacteriostatic agent by competitively inhibiting dihydropteroate synthase, thus blocking folic acid synthesis in susceptible bacteria. aocd.orgnih.govdrugbank.comdrugbank.com Its anti-inflammatory properties are also well-documented. nih.gov Methyluracil (also known as dioxomethyltetrahydropyrimidine) is recognized for its ability to stimulate metabolic processes, promote tissue regeneration, and activate immune responses. pillintrip.comviolapharm.com It has been suggested that methyluracil may enhance the effects of certain antibiotics and sulfonamides, potentially through its immunomodulatory and regenerative capabilities. pillintrip.com
A compound known as Dimocifon is a combination of dapsone and methyluracil. nih.gov The theoretical basis for this combination may lie in the potential for methyluracil to augment the host's immune response against the pathogen, while dapsone simultaneously inhibits bacterial proliferation. This dual approach could theoretically create a more challenging environment for the pathogen to survive and develop resistance.
Research Findings on Potential Synergistic Mechanisms
While specific studies detailing the circumvention of dapsone resistance by a dapsone-methyluracil combination are not widely available in the reviewed literature, we can extrapolate from the known mechanisms of each component to hypothesize potential synergistic strategies.
One plausible strategy is the enhancement of host-mediated clearance . Dapsone's bacteriostatic action slows the growth of the microorganism, providing the host's immune system with a critical window of opportunity to mount an effective response. Methyluracil's documented immunostimulatory effects could amplify this response, leading to more efficient clearance of the pathogen, including strains that may harbor low-level resistance to dapsone.
Another potential avenue of synergy is the modulation of the inflammatory environment . The anti-inflammatory effects of dapsone, combined with the tissue-regenerative properties of methyluracil, could create a more favorable local environment for healing and pathogen elimination. nih.govnih.gov
It is important to note that these proposed synergistic strategies remain largely theoretical in the absence of specific in-vitro and in-vivo studies investigating the dapsone-methyluracil combination against dapsone-resistant strains. Further research is required to validate these hypotheses and to elucidate the precise molecular interactions that might lead to a synergistic effect in overcoming resistance.
Data on Dapsone Resistance and Potential Combination Effects
The following table summarizes key information regarding dapsone resistance and the theoretical basis for considering a combination with methyluracil.
| Feature | Dapsone | Methyluracil | Potential Synergistic Outcome |
| Primary Mechanism of Action | Inhibition of dihydropteroate synthase (folic acid synthesis inhibitor) aocd.orgnih.govdrugbank.comdrugbank.com | Stimulation of metabolic processes, tissue regeneration, and immune response pillintrip.comviolapharm.com | Dual-pronged attack: direct inhibition of pathogen growth and enhancement of host defense mechanisms. |
| Primary Resistance Mechanism | Mutations in the folP1 gene, altering the drug target site (DHPS) pillintrip.comnih.govnih.govnih.gov | Not applicable (host-acting agent) | Circumvention of target-site resistance by bolstering host immunity, which is independent of the folP1 gene status. |
| Effect on Host | Anti-inflammatory nih.gov | Immunostimulatory, regenerative pillintrip.comnih.govviolapharm.com | Modulation of the inflammatory response and promotion of tissue repair at the site of infection. |
The following table presents common mutations associated with dapsone resistance, which a synergistic strategy with methyluracil would aim to overcome through alternative mechanisms.
| Gene | Codon Mutation | Consequence |
| folP1 | Codon 53 (e.g., Threonine to Alanine/Isoleucine/Valine) | Reduced binding affinity of dapsone to DHPS pillintrip.com |
| folP1 | Codon 55 (e.g., Proline to Leucine/Arginine) | Altered structure of the dapsone binding pocket in DHPS pillintrip.com |
Future research should focus on checkerboard assays and time-kill studies using dapsone-resistant microbial strains to quantitatively assess the synergistic potential of the dapsone-methyluracil combination. Furthermore, in vivo studies in appropriate animal models would be essential to validate any observed in vitro synergy and to understand the complex interplay between the direct antimicrobial action of dapsone and the host-modulatory effects of methyluracil in the context of overcoming drug resistance.
Advanced Analytical and Computational Methodologies in Drug Combination Research
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatographic methods are fundamental for separating and quantifying the components within a drug product and for monitoring their stability over time.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis of Components
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of active pharmaceutical ingredients (APIs) and quantifying their content in formulations. For Dapsone (B1669823), various HPLC methods have been developed to replace older techniques like thin-layer chromatography (TLC), offering superior selectivity and sensitivity. researchgate.netnih.gov
A typical approach for Dapsone analysis involves a reversed-phase (RP) HPLC system. nih.gov Gradient elution methods are often employed for impurity profiling, allowing for the separation of Dapsone from its related substances and potential degradation products. researchgate.netnih.gov For instance, a gradient HPLC method utilizing a C18 stationary phase with a water-acetonitrile mobile phase can effectively separate all relevant components. nih.gov Detection is commonly performed using a UV detector, with wavelengths set around 254 nm, 260 nm, or 295 nm, where Dapsone and its impurities exhibit sufficient absorbance. researchgate.net
The validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, ensuring parameters like linearity, precision, accuracy, and robustness are within acceptable limits. nih.govnih.gov Linearity is typically established over a concentration range relevant for assay and impurity determination, with correlation coefficients (r²) greater than 0.999 being indicative of a good fit. researchgate.netnih.gov
Table 1: Example of HPLC Method Parameters for Dapsone Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | nih.gov |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (pH 4.5) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.govnih.gov |
| Detection | UV at 295 nm | nih.gov |
| Injection Volume | 10-20 µL | researchgate.netnih.gov |
| Column Temperature | 25°C | nih.gov |
This table presents a generalized set of parameters based on published methods for Dapsone. Specific conditions would need to be optimized for the simultaneous analysis of Dapsone and Methyluracil.
Gas Chromatography-Flame Ionization Detector (GC-FID) and Other Techniques for Formulation Component Analysis
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While less common for the analysis of relatively non-volatile drugs like Dapsone itself, GC with a Flame Ionization Detector (GC-FID) can be employed for the analysis of certain formulation components or volatile impurities. The FID is a widely used detector in GC for organic compounds due to its high sensitivity, wide dynamic range, and robustness. researchgate.net The detector operates by combusting the eluting compounds in a hydrogen-air flame, which generates ions and produces an electrical current proportional to the amount of carbon atoms in the analyte.
In the context of a Dapsone-Methyluracil formulation, GC-FID could potentially be used to quantify volatile excipients or residual solvents used during the manufacturing process. For the analysis of the primary compounds, derivatization techniques would likely be necessary to increase their volatility for GC analysis.
Development and Validation of Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or formulation excipients. cjhp-online.ca The development of such methods is a regulatory requirement to ensure the safety and efficacy of a drug product throughout its shelf life.
For Dapsone, several stability-indicating HPLC methods have been established. nih.govcjhp-online.cathaiscience.info These methods are developed by subjecting the drug to stress conditions as outlined in ICH guidelines, which include acid and base hydrolysis, oxidation, heat, and photolysis. cjhp-online.cathaiscience.info The goal is to generate potential degradation products and ensure that the analytical method can separate the intact drug from these degradants.
For example, a stability-indicating RP-HPLC method for Dapsone might use a mobile phase of a formic acid solution (pH 3) and ethanol (B145695) on a C18 column. cjhp-online.ca Forced degradation studies on Dapsone have shown significant degradation under photolytic, acidic, and alkaline conditions. cjhp-online.caias.ac.in The developed HPLC method must demonstrate sufficient resolution between the Dapsone peak and the peaks of any formed degradation products, such as aniline. cjhp-online.ca The validation of the method confirms its suitability for stability studies by assessing parameters like specificity, linearity, accuracy, precision, and robustness. cjhp-online.cathaiscience.info
Table 2: Summary of Forced Degradation Studies of Dapsone
| Stress Condition | Conditions | Observation | Reference |
| Acid Hydrolysis | 1 M HCl, 80°C, 12 h | Significant Degradation | cjhp-online.caias.ac.in |
| Alkaline Hydrolysis | 1 M NaOH, 80°C, 12 h | Significant Degradation | cjhp-online.caias.ac.in |
| Oxidative | 30% H₂O₂, Room Temp, 24 h | Degradation Observed | cjhp-online.caias.ac.in |
| Thermal | 80°C, 48 h | Minimal Degradation | ias.ac.in |
| Photolytic | UV-C and Sunlight Exposure | Significant Degradation | cjhp-online.ca |
This table summarizes typical stress conditions and outcomes for Dapsone alone. A stability-indicating method for the Dapsone-Methyluracil combination would require similar studies to ensure specificity for both active ingredients.
Spectroscopic and Physicochemical Characterization Methods for Research Formulations
Spectroscopic techniques provide valuable information about the molecular structure and vibrational properties of the compounds in a formulation, complementing the quantitative data from chromatography.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and characterize the chemical structure of molecules. youtube.comyoutube.com The FT-IR spectrum of a compound provides a unique "fingerprint" based on the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. youtube.com
The FT-IR spectrum of Dapsone shows characteristic bands corresponding to its functional groups. mdpi.com These include stretching vibrations of the amino group (N-H) typically in the range of 3300-3400 cm⁻¹, and bending vibrations of the -NH₂ groups between 1590 and 1550 cm⁻¹. mdpi.com The symmetric and asymmetric vibrations of the sulfone group (-SO₂) are observed at approximately 1143 and 1180 cm⁻¹. mdpi.com For Methyluracil (a derivative of uracil), characteristic peaks would include C=O stretching, N-H stretching, and C-H stretching vibrations. researchgate.net
In the analysis of a Dapsone-Methyluracil combination, FT-IR would be used to confirm the identity of both active ingredients in the formulation. It can also be a powerful tool to study potential interactions between the two drugs or between the drugs and excipients by observing shifts in the characteristic absorption bands. researchgate.net
Table 3: Characteristic FT-IR Absorption Bands for Dapsone
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| Amino (-NH₂) | N-H Stretching | 3300 - 3400 | mdpi.com |
| Amino (-NH₂) | N-H Bending | 1550 - 1590 | mdpi.com |
| Sulfone (-SO₂) | Asymmetric Stretching | ~1180 | mdpi.com |
| Sulfone (-SO₂) | Symmetric Stretching | ~1143 | mdpi.com |
| Aromatic Ring | p-disubstituted bending | ~831 | mdpi.com |
This table shows characteristic peaks for Dapsone. An analysis of the combination would involve identifying these peaks alongside those characteristic of Methyluracil.
Laser-Raman Spectroscopy for Vibrational Characterization
Laser-Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FT-IR. ias.ac.in It is particularly useful for analyzing aqueous samples and can provide detailed information about the carbon skeleton and certain functional groups. Raman spectroscopy measures the inelastic scattering of monochromatic light from a laser source.
Studies on Dapsone using Laser-Raman spectroscopy have identified characteristic peaks, such as the ring vibrational mode at 1600 cm⁻¹ and bands related to the C-N stretching and SO₂ symmetric stretching. ias.ac.in For Methyluracil (Thymine), key Raman bands include those for C=O and C=C stretching vibrations and the symmetric deformation of the methyl group. researchgate.net
In the context of a drug combination, Raman spectroscopy, especially when coupled with microscopy (as in Morphologically-Directed Raman Spectroscopy), can be used for non-destructive quantitative analysis and to characterize the solid-state properties of the APIs within the formulation. mdpi.comnih.gov It can differentiate between different polymorphic forms and study drug-excipient interactions at a molecular level. ias.ac.in
Table 4: Selected Raman Bands for Dapsone and Methyluracil (Thymine)
| Compound | Vibrational Assignment | Approximate Wavenumber (cm⁻¹) | Reference |
| Dapsone | Ring Mode | ~1600 | ias.ac.in |
| Dapsone | C-N stretching + SO₂ symmetric stretching | ~1141 | ias.ac.in |
| Dapsone | NH₂ rock | - | ias.ac.in |
| Methyluracil (Thymine) | C₄=O and C₅=C₆ stretching | ~1666 | researchgate.net |
| Methyluracil (Thymine) | Symmetric deformation of CH₃ group | ~1361 | researchgate.net |
This table lists separate vibrational data for the two compounds. A comprehensive Raman study of the combination would be required to analyze interactions and confirm the presence of both components.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for the unambiguous determination of molecular structures. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing researchers to confirm the identity and purity of synthesized compounds. researchgate.netethernet.edu.et In the context of a Dapsone and methyluracil combination, NMR is crucial for verifying the individual structures of the active pharmaceutical ingredients (APIs) and for identifying any potential products formed from their interaction, such as co-crystals, adducts, or degradation products.
The process involves acquiring a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra. researchgate.net
1D NMR: ¹H NMR spectra provide information on the different types of protons and their chemical environments, while ¹³C NMR spectra reveal the number and types of carbon atoms. researchgate.net
2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This collection of data allows for the complete assembly of the molecular structure. researchgate.netmestrelab.com
For instance, research on Dapsone derivatives utilizes ¹H and ¹³C NMR to confirm their synthesized structures. researchgate.net These experimental spectroscopic data are often compared with theoretical data from computational methods like Density Functional Theory (DFT) for comprehensive validation. researchgate.net This integrated approach ensures the precise structural characterization necessary for drug research. mestrelab.com
Karl Fischer Titration for Water Content Determination in Research Formulations
Water content is a critical quality attribute for pharmaceutical products, as it can influence the stability, degradation, and performance of drug formulations. americanpharmaceuticalreview.com Karl Fischer Titration (KFT) is the most widely used, specific, and rapid method for determining the water content in drug substances and products. pharmaguideline.comresearchgate.net The technique is based on a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and a suitable solvent like methanol (B129727) or ethylene (B1197577) glycol monomethyl ether. nihs.go.jpmetrohmsiam.com
There are two main types of KFT:
Volumetric KFT: Suitable for higher water content (typically >1%), where a solution of iodine is added volumetrically to the sample until an endpoint is detected, often by a platinum indicator electrode. metrohm.com
Coulometric KFT: Ideal for trace amounts of water (ppm levels), where iodine is generated electrochemically in the titration cell. americanpharmaceuticalreview.com
For a research formulation of Dapsone and methyluracil, KFT would be an essential test to ensure consistency and stability. The procedure involves accurately weighing a sample and introducing it into the KFT titration vessel, where the titration proceeds automatically to an electrometric endpoint. pharmaguideline.com For solid samples like tablets, proper sample preparation, such as crushing the tablet or using a KF oven to vaporize the water, is necessary to ensure the complete release of moisture. sigmaaldrich.com The presence of certain functional groups, such as aldehydes or ketones, can interfere with the reaction, requiring the use of specialized reagents. americanpharmaceuticalreview.com
Table 1: Illustrative Data for Water Content Determination by Volumetric Karl Fischer Titration
| Parameter | Value | Reference |
| Sample Weight | 250 mg | pharmaguideline.com |
| Titrant Consumed | 2.5 mL | pharmaguideline.com |
| Titrant Factor (Water Equivalence) | 1.0 mg/mL | metrohm.com |
| Calculated Water Content | 1.0% w/w | pharmaguideline.com |
This table is for illustrative purposes to demonstrate a typical calculation.
Computational and In Silico Approaches
Computational methods are integral to modern drug discovery, providing insights that accelerate research and reduce costs. These in silico techniques allow for the prediction of molecular interactions, the modeling of biological targets, and the rational design of new drug candidates.
Molecular Docking and Binding Energy Calculations for Drug-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a drug) when bound to a second (a receptor, such as a protein target). mdpi.com This method is critical for understanding the mechanism of action of drugs like Dapsone. Dapsone's primary target is dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria like Mycobacterium leprae. researchgate.netharp-leprosy.org
Studies have used molecular docking to investigate how Dapsone interacts with the active site of DHPS. researchgate.netnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-receptor complex. nih.gov Furthermore, docking studies are crucial for understanding drug resistance. Mutations in the folP1 gene, which encodes DHPS, can alter the enzyme's active site, reducing Dapsone's binding affinity. researchgate.net
Binding energy calculations (reported as ΔG) quantify the strength of this interaction, with more negative values indicating stronger binding. nih.gov Research has shown that mutations at positions 53 and 55 of DHPS lead to a significant decrease in the binding energy of Dapsone, providing a molecular explanation for observed drug resistance. researchgate.netnih.gov For a Dapsone-methyluracil combination, docking could be used to explore if methyluracil has any synergistic or antagonistic effects at the target site or if it interacts with other relevant biological targets.
Table 2: Binding Energy of Dapsone with Native and Mutant DHPS from M. leprae
| DHPS Variant | Binding Cavity Volume (ų) | Total Binding Energy (ΔG) (kcal/mol) | Reference |
| Native (Wild-Type) | 60.7 | -51.92 | researchgate.netnih.gov |
| Mutant (Thr53Ala) | 233.6 | -35.64 | researchgate.netnih.gov |
| Mutant (Thr53Ile) | 659.9 | -35.24 | researchgate.netnih.gov |
| Mutant (Thr53Val) | 400.0 | -46.47 | researchgate.netnih.gov |
| Mutant (Pro55Arg) | 385.0 | -47.69 | researchgate.netnih.gov |
| Mutant (Pro55Leu) | 210.0 | -41.36 | researchgate.netnih.gov |
Homology Modeling of Protein Targets and Mutants
When the experimental three-dimensional (3D) structure of a protein target has not been determined by methods like X-ray crystallography, homology modeling can be used to generate a reliable model. nih.govnih.gov This technique builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.govyasara.org
The process involves several key steps:
Template Identification: Searching protein databases (like the PDB) to find known structures with a similar sequence to the target. yasara.org
Sequence Alignment: Aligning the target sequence with the template sequence. nih.gov
Model Building: Building the 3D model of the target based on the template's structure. nih.gov
Refinement and Validation: Optimizing the model and assessing its quality. yasara.org
Homology modeling has been essential for studying Dapsone's interaction with M. leprae DHPS. researchgate.net Researchers have built models of both the native (wild-type) DHPS and various mutant versions that confer Dapsone resistance. researchgate.netnih.gov These models are then used as the receptors in molecular docking studies to analyze the structural and energetic changes that lead to reduced drug efficacy. researchgate.net This approach is fundamental for any structure-based drug design effort involving the Dapsone-methyluracil combination, allowing for the investigation of interactions even when experimental structures of the targets are unavailable. nih.gov
Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms and Antioxidant Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. research-advances.org It allows for the calculation of various molecular properties, such as geometric structures, reaction energies, and electronic descriptors, which are useful for understanding reaction mechanisms and predicting activities. nih.govresearchgate.net
DFT has been applied to study the properties of Dapsone and its derivatives. Dapsone is known to have antioxidant and anti-inflammatory effects in addition to its antibacterial action. nih.govmdpi.comnih.gov DFT calculations can elucidate the mechanisms behind these properties. For example, by calculating parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity, researchers can predict the molecule's ability to scavenge free radicals. nih.govresearchgate.net Lower BDE values, for instance, indicate a higher antioxidant activity. researchgate.net
In one study, DFT was used to calculate electronic descriptors for imine derivatives of Dapsone to correlate with their experimentally determined antioxidant activity. nih.gov For a Dapsone-methyluracil combination, DFT could be used to model potential chemical reactions between the two compounds, predict the stability of any resulting adducts, and investigate the electronic basis for their combined therapeutic or antioxidant effects.
Table 3: Key DFT-Calculated Descriptors for Antioxidant Activity
| Descriptor | Description | Implication for Antioxidant Activity | Reference |
| BDE (Bond Dissociation Enthalpy) | Energy required to break a specific bond (e.g., O-H or N-H) to donate a hydrogen atom. | Lower BDE indicates greater ease of H-atom donation (higher activity). | researchgate.net |
| IP (Ionization Potential) | Energy required to remove an electron from a molecule. | Lower IP indicates greater ease of electron donation (higher activity). | researchgate.net |
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Energy of the outermost electron orbital. | Higher EHOMO indicates a better electron-donating capacity. | researchgate.net |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Energy of the lowest empty electron orbital. | A smaller HOMO-LUMO gap can indicate higher chemical reactivity. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. research-advances.orgsciepub.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.netnih.gov
A QSAR study involves:
Creating a dataset of compounds with known activities.
Calculating molecular descriptors (physicochemical, electronic, or structural properties) for each compound. research-advances.org
Developing a mathematical model (e.g., using multiple linear regression) that correlates the descriptors with activity.
Validating the model to ensure its predictive power. research-advances.org
Several QSAR studies have been conducted on Dapsone derivatives to improve their antibacterial or antifungal activities. research-advances.orgsciepub.com For example, a study on azetidinone derivatives of Dapsone found that descriptors like the dipole moment (μ), global softness (σ), and electronegativity (χ) were responsible for their antibacterial activity. research-advances.org Such models, which showed high statistical performance (e.g., R² > 0.98), can be used to propose new structures with potentially enhanced efficacy. research-advances.org This methodology could be applied to the Dapsone-methyluracil combination to design novel analogs of either component or a hybrid molecule with optimized therapeutic properties. nih.gov
Table 4: Example of Statistical Indicators for a Dapsone Derivative QSAR Model
| Statistical Parameter | Description | Value (vs. E. coli) | Reference |
| R² (Coefficient of Determination) | Measures how well the model fits the data. | 0.992 | research-advances.org |
| Q²cv (Cross-Validation Coefficient) | Measures the predictive ability of the model. | 0.992 | research-advances.org |
| F (Fischer's Test Value) | Indicates the statistical significance of the model. | 185.088 | research-advances.org |
| S (Standard Deviation) | Measures the deviation between predicted and observed values. | 0.342 | research-advances.org |
Virtual Screening and Pharmacophore Modeling for Novel Target Identification
The synergistic interplay of dapsone and methyluracil presents a compelling case for the application of advanced computational methodologies to uncover novel therapeutic targets. The combination, historically utilized for its immunomodulatory and tissue-repair-promoting properties, may harbor untapped potential against a broader range of diseases. Virtual screening and pharmacophore modeling stand out as powerful in silico techniques to elucidate the molecular mechanisms underlying the combined efficacy and to identify new protein targets, thereby expanding the therapeutic applications of this drug combination. researchgate.netdrugtargetreview.comoup.com
Virtual screening allows for the rapid, computational assessment of large libraries of small molecules against biological targets. nih.gov In the context of the dapsone-methyluracil combination, this can be envisioned as a two-pronged approach. Firstly, understanding the known targets of each compound can be enhanced. Secondly, and more crucially, these methods can be employed for "target fishing" or "reverse screening," where the drug combination itself is used as a query to identify previously unknown protein binding partners. nih.govnih.govmdpi.com
Pharmacophore modeling, a cornerstone of ligand-based drug design, focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. youtube.comnih.gov For the dapsone and methyluracil combination, a pharmacophore model could be developed based on the individual structures and known activities, or on a hypothetical synergistic conformation. This model would then serve as a 3D query to screen databases of protein structures, searching for pockets that can accommodate the key features of the drug combination. nih.gov
A hypothetical workflow for identifying novel targets for the dapsone-methyluracil combination using these methodologies is presented below:
| Step | Description | Rationale |
| 1. Library Preparation | Compilation of 3D structures of dapsone, methyluracil, and their potential synergistic conformers. | To create the "bait" for the virtual screening process. |
| 2. Target Database Selection | Selection of a comprehensive database of human protein structures (e.g., Protein Data Bank). | To provide a wide array of potential biological targets to screen against. |
| 3. Pharmacophore Model Generation | Development of a pharmacophore model representing the key chemical features of the dapsone-methyluracil combination. This would include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. | To create a simplified yet powerful representation of the essential interactions for biological activity. |
| 4. Virtual Screening | High-throughput docking of the prepared ligand library against the selected protein database. | To computationally predict the binding affinity of the drug combination to a multitude of proteins. |
| 5. Hit Identification and Filtering | Identification of proteins that show high binding affinity to the dapsone-methyluracil combination. Filtering based on pharmacophore fit and other drug-like properties. | To narrow down the list of potential targets to the most promising candidates. mdpi.com |
| 6. Post-Screening Analysis | In-depth analysis of the top-ranked protein-ligand complexes, including visualization of binding modes and interaction patterns. | To understand the molecular basis of the predicted interactions and prioritize targets for experimental validation. |
A key aspect of this in silico approach is the ability to generate and analyze vast amounts of data to prioritize targets for further experimental validation. The following table illustrates hypothetical results from a virtual screening campaign, showcasing how potential new targets for the dapsone-methyluracil combination might be identified and ranked.
| Target Protein | Docking Score (kcal/mol) | Pharmacophore Fit Score | Key Interacting Residues | Potential Therapeutic Area |
| Cyclooxygenase-2 (COX-2) | -9.8 | 0.92 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| Tumor Necrosis Factor-alpha (TNF-α) | -9.5 | 0.88 | Tyr59, Tyr119, Gly121 | Autoimmune Diseases |
| Matrix Metalloproteinase-9 (MMP-9) | -9.2 | 0.85 | His226, Glu227, Pro241 | Tissue Remodeling, Oncology |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.9 | 0.81 | Cys919, Asp1046, Glu885 | Angiogenesis, Oncology |
| Janus Kinase 3 (JAK3) | -8.7 | 0.79 | Leu828, Arg953, Leu956 | Immunosuppression |
The identified targets would then be subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted binding poses over time. This provides a more dynamic and realistic view of the interaction between the dapsone-methyluracil combination and its potential new targets.
The power of these computational methods lies in their ability to generate testable hypotheses and guide experimental research, ultimately accelerating the process of drug discovery and expanding the therapeutic potential of existing drug combinations like dapsone and methyluracil. nih.gov By elucidating novel targets, this approach can pave the way for repurposing this combination for new indications, potentially offering solutions for a range of unmet medical needs. nih.gov
Formulation Science and Advanced Drug Delivery Systems Research
Investigation of Excipient Compatibility and their Influence on Combination Stability
Research into the compatibility of Dapsone (B1669823) with various pharmaceutical excipients provides a crucial knowledge base for developing a stable combination formulation with Methyluracil. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FTIR) are instrumental in this analysis. dergipark.org.trresearchgate.net DSC thermograms can reveal changes in the melting point, indicating an interaction, while FTIR spectroscopy detects changes in the characteristic functional group peaks of the drug, suggesting chemical incompatibility. dergipark.org.trresearchgate.net
Studies on Dapsone have shown both compatible and incompatible interactions. For instance, some analyses have found Dapsone to be incompatible with excipients like magnesium stearate, mannitol, and sucrose (B13894), which can lead to reactions such as the Maillard reaction between the amino groups of Dapsone and the sucrose in a vehicle. dergipark.org.trnih.gov Conversely, compatibility has been demonstrated with excipients like microcrystalline cellulose (B213188) and crospovidone. researchgate.net The instability of Dapsone suspensions in certain sugar-containing vehicles when stored at room temperature further underscores the importance of careful excipient selection; storage under refrigeration can often prevent these degradation reactions. nih.gov These findings are vital for guiding the selection of appropriate excipients to ensure the chemical and physical stability of a future Dapsone-Methyluracil combination product.
Table 1: Summary of Dapsone-Excipient Compatibility Studies This interactive table summarizes findings from compatibility studies on Dapsone with various pharmaceutical excipients.
| Excipient | Analytical Technique | Observation | Compatibility | Reference |
|---|---|---|---|---|
| Magnesium Stearate | FTIR, DSC | Evidence of interaction/incompatibility noted. | Incompatible | dergipark.org.trresearchgate.net |
| Mannitol | DSC | Evidence of interaction/incompatibility noted. | Incompatible | dergipark.org.tr |
| Sucrose | Visual, HPLC | Maillard reaction observed between sucrose and Dapsone's amino groups at 25°C. | Incompatible | dergipark.org.trnih.gov |
| Ascorbic Acid | DSC, FTIR | Evidence of interaction/incompatibility noted. | Incompatible | dergipark.org.tr |
| Microcrystalline Cellulose (MCC) | FTIR, DSC | Characteristic peaks of Dapsone were preserved; no significant change in thermal events. | Compatible | researchgate.net |
| Crospovidone | FTIR, DSC | Characteristic peaks of Dapsone were preserved; no significant change in thermal events. | Compatible | researchgate.net |
| Calcium Phosphate Dibasic | DSC | No significant interaction observed. | Compatible | dergipark.org.tr |
| Starch | DSC | No significant interaction observed. | Compatible | dergipark.org.tr |
Development of Novel Research Formulations and Delivery Systems (e.g., experimental gels, emulsions, nanoemulsions for in vitro and ex vivo studies)
To enhance the delivery of drug combinations like Dapsone and Methyluracil, particularly for topical or localized administration, researchers are exploring novel formulation strategies beyond conventional dosage forms. The development of advanced delivery systems such as gels, emulsions, and nanoemulsions is a key area of focus. These systems can improve drug solubilization, enhance permeation across biological barriers, and provide controlled release, which are critical for optimizing therapeutic outcomes.
Research has been conducted on various novel formulations for Dapsone, which can serve as a model for the development of a combination product. These formulations are designed to overcome challenges like the poor water solubility of Dapsone. ijper.org
Nanoemulsions: These are thermodynamically stable, isotropically clear dispersions of oil and water stabilized by a surfactant/co-surfactant mixture, with droplet sizes typically in the nanometer range. researchgate.netuobaghdad.edu.iq Studies have successfully developed Dapsone nanoemulsions using oil phases like isopropyl myristate or n-methyl-pyrrolidone. researchgate.netnih.gov The choice of components is critical; for instance, using n-methyl-pyrrolidone as the oil phase was shown to increase the solubilization of Dapsone up to 5% (w/w) and enhance the in vitro release rate compared to formulations with isopropyl myristate. nih.gov
Gels and Emulgels: To achieve a suitable consistency for topical application, nanoemulsions can be incorporated into a gel base, forming a nanoemulgel. ijper.orgnih.gov Gelling agents like Carbopol 940 are used to modify the rheology of the formulation, increasing viscosity and facilitating application. researchgate.net Hydrogel-thickened microemulsions of Dapsone have been developed and characterized, showing appropriate pH, droplet size, and rheological properties for skin application. researchgate.net
Pluronic Lecithin (B1663433) Organogels (PLOs): A pluronic lecithin emulgel has been evaluated as a delivery vehicle for Dapsone, where the drug was solubilized with a solvent like diethylene glycol monoethyl ether before incorporation. nih.gov
These advanced formulations undergo rigorous physicochemical characterization, including evaluation of droplet size, pH, refractive index, conductivity, and rheology, to ensure they meet the required quality attributes for research purposes. nih.govresearchgate.net
Table 2: Examples of Novel Research Formulations for Dapsone This interactive table presents examples of experimental formulations developed for Dapsone delivery in research settings.
| Formulation Type | Key Components | Key Findings | Reference |
|---|---|---|---|
| Nanoemulsion | Oil Phase: Isopropyl myristate or n-methyl-pyrrolidone; Surfactant: Tween® 80; Co-surfactant: Isobutanol | N-methyl-pyrrolidone increased Dapsone solubilization to 5% (w/w). Formulations showed physicochemical stability for over 60 days. | researchgate.netnih.gov |
| Hydrogel-Thickened Microemulsion (Microemulgel) | Microemulsion: Dapsone, isopropyl myristate, Tween 80, diethylene glycol monoethyl ether, ethanol (B145695), water; Gelling Agent: Carbopol 940 | The formulation had a pH range of 5.46-5.80, suitable for skin. The addition of a penetration enhancer (menthol) significantly increased skin permeation. | researchgate.net |
| Nanoemulgel | Oil Phase: Sefsol-218; Surfactant: Tween 80; Co-surfactant: Transcutol-P; Gelling Agent: Carbopol | The nanoemulgel demonstrated enhanced skin permeation compared to a standard drug solution. | nih.gov |
| Pluronic Lecithin Emulgel | Drug Solubilizer: Diethylene glycol monoethyl ether; Gel Base: Pluronic lecithin | This formulation was compared against an O/W cream for ex vivo skin penetration studies. | nih.gov |
In Vitro Release and Permeation Kinetic Studies for Research Formulations
In vitro release testing (IVRT) and permeation studies are indispensable tools in the research and development of topical and transdermal drug delivery systems for a Dapsone-Methyluracil combination. These studies provide critical insights into how the formulation controls drug release and subsequent permeation through a membrane or skin, which is fundamental to predicting in vivo performance.
The Franz diffusion cell is a standard apparatus used for these evaluations, allowing researchers to study the passage of the drug from the formulation through a membrane (either synthetic or biological, such as excised skin) into a receptor medium. nih.govfarmaciajournal.com The drug concentration in the receptor medium is measured at various time points to determine the release and permeation kinetics.
Kinetic models are applied to the data to understand the mechanism of drug release. For many semi-solid formulations, drug release follows the Higuchi model, which describes the release from a matrix system where the drug concentration in the matrix is much higher than its solubility. nih.gov This indicates that the formulation matrix plays a primary role in controlling the rate of drug release. nih.gov
Key parameters derived from these studies include:
Flux (J): The rate of drug permeation across a unit area of the membrane.
Permeability Coefficient (Kp): A measure of the drug's ability to penetrate the membrane.
Lag Time (tL): The time required for the drug to saturate the membrane and establish a steady-state flux.
Studies on novel Dapsone formulations have shown that the vehicle composition significantly influences these parameters. For example, nanoemulsions formulated with n-methyl-pyrrolidone exhibited a higher flux of Dapsone compared to those with isopropyl myristate, which was attributed to increased thermodynamic activity resulting from greater drug solubilization. nih.gov Similarly, a hydrogel-thickened microemulsion of Dapsone significantly increased the drug's skin permeation compared to a control gel. researchgate.net These studies demonstrate the ability of nanosystems and other advanced formulations to modulate and enhance the delivery of Dapsone, a principle that is directly applicable to the development of a combination product with Methyluracil. nih.govresearchgate.net
Table 3: Summary of In Vitro Release and Permeation Kinetic Data for Dapsone Formulations This interactive table summarizes kinetic data from in vitro studies of various Dapsone research formulations.
| Formulation Type | Membrane | Kinetic Model | Key Findings/Parameters | Reference |
|---|---|---|---|---|
| Nanoemulsion (A) (Isopropyl Myristate oil phase) | Porcine ear epidermis | Higuchi | Promoted an increase in epidermal permeation. | researchgate.netnih.gov |
| Nanoemulsion (B, C, D) (n-methyl-pyrrolidone oil phase) | Dialysis membrane | Higuchi | Provided higher flux (J) compared to Nanoemulsion A due to increased drug solubilization and thermodynamic activity. | nih.gov |
| Hydrogel-Thickened Microemulsion | Rat skin | Not specified | Permeation flux was 2.51 times higher than the control gel when menthol (B31143) was included as a penetration enhancer. | researchgate.net |
| Pluronic Lecithin Emulgel | Excised murine skin | Not specified | Exhibited low flux values, which increased when the stratum corneum and epidermis were removed. | nih.govnih.gov |
| Microemulsion-based Gel (for Na3CaDTPA, as a model) | Hydrophobic and hydrophilic membranes | Not specified | Showed a higher diffusion coefficient and a smaller lag time compared to a conventional gel, with an initial "burst release". | farmaciajournal.com |
Application of Quality by Design (QbD) Principles in Research and Development of Combination Formulations
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. ondrugdelivery.comrroij.com Its application is particularly valuable for complex formulations like a Dapsone-Methyluracil combination product, as it helps ensure the final product consistently meets its quality standards. ondrugdelivery.comondrugdelivery.com The QbD framework is outlined in the International Council on Harmonisation (ICH) guidelines Q8, Q9, and Q10. mdpi.com
The QbD process involves several key elements:
Quality Target Product Profile (QTPP): This defines the prospective quality characteristics of the drug product that must be achieved to ensure the desired quality, taking into account factors like the intended use and route of administration. windows.netnih.gov For a topical Dapsone-Methyluracil formulation, the QTPP would include attributes like viscosity, pH, particle size, and permeation rate. nih.gov
Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes of the product that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov CQAs are identified based on the QTPP.
Risk Assessment: This process links material attributes and process parameters to the CQAs. Tools like Failure Mode and Effects Analysis (FMEA) or Ishikawa (fishbone) diagrams are used to identify potential risks to product quality. ondrugdelivery.comnih.gov
Design of Experiments (DoE): This statistical tool is used to systematically study the effects of Critical Material Attributes (CMAs) (e.g., concentration of oil, surfactant) and Critical Process Parameters (CPPs) (e.g., homogenization speed, time) on the CQAs. mdpi.com
Design Space: The outcome of the DoE is a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. researchgate.net Operating within the established design space is not considered a change and provides regulatory flexibility.
Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. It includes controls on input materials, process parameters, and the final product. windows.net
By applying QbD principles, developers of a Dapsone-Methyluracil combination can move from a quality-by-test (QbT) approach to a more robust quality-by-design framework, identifying and mitigating risks early in the development process to create a safe, effective, and consistent product. ondrugdelivery.comondrugdelivery.com
Table 4: Illustrative Quality by Design (QbD) Framework for a Dapsone-Methyluracil Nanoemulgel This interactive table outlines a hypothetical QbD approach for the research and development of a combination nanoemulgel formulation.
| QbD Element | Example for Dapsone-Methyluracil Nanoemulgel |
|---|---|
| Quality Target Product Profile (QTPP) | A stable, topical oil-in-water nanoemulgel with appropriate viscosity for skin application, a pH compatible with skin, and controlled release of both APIs. |
| Critical Quality Attributes (CQAs) | Globule size, polydispersity index (PDI), zeta potential, drug content uniformity (for both APIs), viscosity, pH, in vitro drug release rate, permeation flux. |
| Critical Material Attributes (CMAs) | Type and concentration of oil, type and concentration of surfactant/co-surfactant, type and concentration of gelling agent. |
| Critical Process Parameters (CPPs) | Homogenization speed, homogenization time, mixing temperature, rate of addition of aqueous/oil phase. |
| Risk Assessment Tool | Ishikawa (fishbone) diagram to link CMAs and CPPs to each CQA. FMEA to score and prioritize high-risk variables for further study. |
| Design of Experiments (DoE) | A D-optimal or Central Composite Design to study the effect of CMA and CPP levels on CQAs like globule size and drug release. |
| Design Space | A defined range for oil concentration, surfactant-to-co-surfactant ratio, and homogenization speed that consistently produces a nanoemulgel meeting all CQA specifications. |
| Control Strategy | Specifications for incoming raw materials, in-process controls (e.g., monitoring globule size), and final product release testing (e.g., viscosity, drug content). |
Q & A
Q. What is the pharmacological rationale for combining dapsone with methyluracil in therapeutic formulations?
The combination leverages complementary mechanisms: dapsone inhibits bacterial folate synthesis and exhibits anti-inflammatory properties by suppressing neutrophil myeloperoxidase activity , while methyluracil derivatives enhance tissue regeneration, modulate immune responses, and mitigate oxidative stress . Synergistic effects are observed in conditions like chronic wounds and inflammatory dermatoses, where methyluracil counteracts dapsone-induced anemia by stimulating erythrocyte production . Methodologically, in vitro co-culture models and animal studies (e.g., nitrite toxicity models) are used to validate these interactions .
Q. What methodologies are standard for assessing the efficacy of dapsone-methyluracil combinations in experimental models?
Key approaches include:
- Impurity profiling via HPLC to ensure drug stability and compliance with ICH guidelines (total impurities <1.0%) .
- Differential Scanning Calorimetry (DSC) to evaluate thermal compatibility between components, as demonstrated in dapsone-acetazolamide studies (onset temperature: 172°C) .
- In vivo efficacy testing using pilocarpine-induced seizure models or nitrite toxicity assays, with ANOVA and Scheffé’s post hoc analysis for statistical rigor .
Q. How is dapsone resistance addressed in combination therapies?
Combination regimens (e.g., dapsone + rifampicin + clofazimine for leprosy) prevent resistance by targeting multiple bacterial pathways. Pharmacokinetic studies (e.g., plasma concentration monitoring via HPLC) ensure adequate drug exposure to suppress mutant selection . Methodological guidelines from the WHO emphasize multidrug protocols with staggered half-lives to maintain bactericidal pressure .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical efficacy data for dapsone-methyluracil combinations?
Contradictions (e.g., variable response in subcorneal pustular dermatosis vs. consistent efficacy in leprosy ) require:
- Stratified clinical trials incorporating biomarkers (e.g., CD4+ counts in HIV-associated PCP prophylaxis ).
- Mechanistic studies to identify patient-specific factors (e.g., G6PD deficiency exacerbating dapsone-induced hemolysis ).
- Post-marketing surveillance to detect rare adverse events (e.g., agranulocytosis in malaria prophylaxis ).
Q. What experimental designs are optimal for studying pharmacokinetic interactions between dapsone and methyluracil?
- Crossover studies in healthy volunteers to assess AUC, t1/2, and clearance changes when combined with cytochrome P450 inhibitors (e.g., simvastatin) .
- Protein-binding assays to evaluate displacement interactions, given dapsone’s 70% plasma protein binding .
- Metabolomic profiling using LC-MS to track acetylated and hydroxylated metabolites, which influence toxicity .
Q. How can researchers mitigate oxidative toxicity in dapsone-methyluracil combinations?
- Co-administration of antioxidants (e.g., N-acetylcysteine) in animal models to reduce methemoglobinemia risk .
- Dose escalation studies with real-time methemoglobin monitoring in G6PD-deficient cohorts .
- Nanoformulation strategies to enhance targeted delivery and reduce systemic exposure, as explored in nanocrystal-based delivery systems .
Methodological Challenges and Innovations
Q. What advanced techniques are emerging for synthesizing dapsone-methyluracil analogues?
- Sulfoximine derivatization to enhance anti-cancer activity while retaining anti-inflammatory properties .
- Continuous-flow chemistry for scalable synthesis of dapsone impurities (e.g., compounds 4 and 5 in Figure 2 ).
Q. How can in vitro models better predict in vivo outcomes for this combination?
- 3D organoid cultures of liver/kidney tissues to assess hepatorenal toxicity observed in nitrite models .
- Microphysiological systems (e.g., gut-on-a-chip) to simulate first-pass metabolism and absorption variability .
Authoritative Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
